SIRT6 Inhibitory Activity: 3-Methyl vs. 4-Methyl Regioisomer Selectivity
The 4-methylpiperazinyl regioisomer (CAS 23491-48-7) is a validated SIRT6 inhibitor with an IC50 of 4.93 µM (FDL assay), a KD of 9.76 µM (SPR), and >40-fold selectivity over SIRT1-3 and HDAC1-11 at 200 µM [1]. In contrast, compounds bearing the 3-methylpiperazinyl motif exhibit no detectable SIRT6 inhibition up to 100 µM in the same assay format, redirecting activity toward kinase targets [2]. This functional divergence demonstrates that the methyl position on the piperazine ring serves as a selectivity switch, enabling researchers to avoid SIRT6-mediated off-target effects.
| Evidence Dimension | SIRT6 inhibitory activity (IC50) and selectivity window |
|---|---|
| Target Compound Data | IC50 > 100 µM (no significant inhibition) |
| Comparator Or Baseline | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline IC50 = 4.93 µM |
| Quantified Difference | >20-fold difference in potency |
| Conditions | Fluor de Lys (FDL) deacetylase assay; selectivity panel includes SIRT1-3 and HDAC1-11 at 200 µM |
Why This Matters
For projects targeting epigenetic enzymes, selecting the 3-methyl isomer prevents confounding SIRT6 inhibition and allows cleaner target engagement studies.
- [1] Zhang, Y. et al. 'Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors,' Bioorganic & Medicinal Chemistry Letters, 2020, 30, 127238. View Source
- [2] Chakravorty, S. et al. 'Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors,' South African Journal of Chemistry, 2015, 68, 109-115. View Source
